4-methoxy-2-[1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-carbonyl]phenol
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Overview
Description
4-methoxy-2-[1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-carbonyl]phenol is a synthetic organic compound with the molecular formula C18H16N2O5S and a molecular weight of 372.4 g/mol . This compound is characterized by the presence of a methoxy group, a sulfonyl group, and a pyrazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-methoxy-2-[1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-carbonyl]phenol typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the sulfonyl and methoxy groups. One common synthetic route starts with the reaction of 4-methylbenzenesulfonyl chloride with a suitable pyrazole precursor under basic conditions to form the sulfonyl-pyrazole intermediate. This intermediate is then reacted with 4-methoxyphenol in the presence of a coupling agent to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
4-methoxy-2-[1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-carbonyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-methoxy-2-[1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-carbonyl]phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 4-methoxy-2-[1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-carbonyl]phenol involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring can also interact with various biological targets, leading to diverse biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-methoxy-2-[1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-carbonyl]phenol can be compared with similar compounds such as:
4-methoxy-2-[1-(4-chlorobenzenesulfonyl)-1H-pyrazole-4-carbonyl]phenol: This compound has a chlorine atom instead of a methyl group, which can lead to different chemical reactivity and biological activity.
4-methoxy-2-[1-(4-nitrobenzenesulfonyl)-1H-pyrazole-4-carbonyl]phenol: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
4-methoxy-2-[1-(4-fluorobenzenesulfonyl)-1H-pyrazole-4-carbonyl]phenol: The fluorine atom can enhance the compound’s stability and influence its interaction with biological targets.
Properties
IUPAC Name |
(2-hydroxy-5-methoxyphenyl)-[1-(4-methylphenyl)sulfonylpyrazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-12-3-6-15(7-4-12)26(23,24)20-11-13(10-19-20)18(22)16-9-14(25-2)5-8-17(16)21/h3-11,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPPPSVACHEMBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)C(=O)C3=C(C=CC(=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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